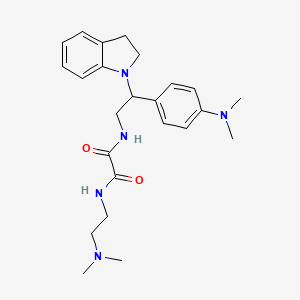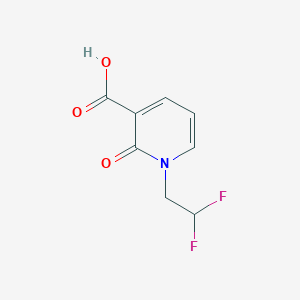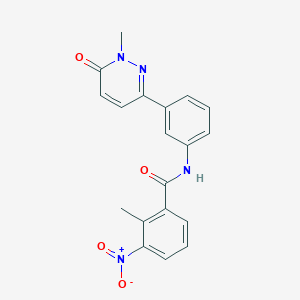
(N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid is a chemical compound with the molecular formula C13H18N2O5. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (BOC) protected amino group and a methoxypyridine moiety, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid typically involves the protection of an amino group with a BOC group, followed by the introduction of the methoxypyridine moiety. One common method involves the reaction of 2-methoxypyridine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The BOC group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-pyridineacetic acid.
Reduction: Formation of 2-methoxypyridin-4-yl ethanol.
Substitution: Formation of 2-methoxypyridin-4-yl acetic acid with a free amino group.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference from the amino functionality .
Biology and Medicine
The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that target specific biological pathways. Its methoxypyridine moiety is known to enhance the bioavailability and metabolic stability of drug molecules .
Industry
In the chemical industry, this compound is utilized in the production of agrochemicals and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate for various industrial applications .
Mécanisme D'action
The mechanism of action of (N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors, modulating their activity. The methoxypyridine moiety can enhance binding affinity to target proteins, while the BOC-protected amino group can be selectively deprotected to reveal the active amino group for further interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (N-BOC-Amino)(2-hydroxypyridin-4-yl)acetic acid
- (N-BOC-Amino)(2-chloropyridin-4-yl)acetic acid
- (N-BOC-Amino)(2-fluoropyridin-4-yl)acetic acid
Uniqueness
(N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid is unique due to its methoxypyridine moiety, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in the synthesis of drug candidates with improved pharmacokinetic profiles .
Propriétés
IUPAC Name |
2-(2-methoxypyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-10(11(16)17)8-5-6-14-9(7-8)19-4/h5-7,10H,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGJNGCQDKTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=NC=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate](/img/structure/B2584855.png)


![N-(furan-2-ylmethyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2584859.png)
![N-(3,4-dimethoxyphenethyl)-2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2584860.png)
![N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2584861.png)
![2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2584862.png)

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2584869.png)

![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2584871.png)
